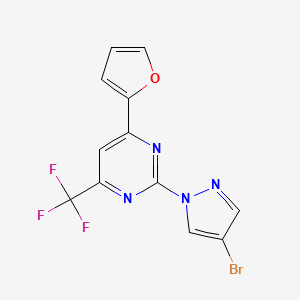![molecular formula C13H10N6S B5968434 3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5968434.png)
3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. This compound is known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by interacting with various cellular targets. For instance, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been reported to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been reported to possess antibacterial and antifungal activities against various microorganisms. Moreover, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent pharmacological activities and its availability for synthesis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to explore the potential of this compound as an anticancer agent in preclinical and clinical studies. Another potential direction is to investigate the mechanism of action of this compound and identify its cellular targets. Moreover, further studies are needed to evaluate the potential toxicity and safety of this compound.
Métodos De Síntesis
The synthesis of 3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step reaction process. The first step involves the condensation of 4-phenyl-1H-pyrazole-3-carboxylic acid hydrazide with thiocarbohydrazide in the presence of phosphorus oxychloride. The resulting product is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of acetic anhydride to obtain the final product. The synthesis of this compound has been reported in several studies, and the yield has been found to be satisfactory.
Aplicaciones Científicas De Investigación
3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its pharmacological properties. This compound has been found to possess potent anti-inflammatory, antimicrobial, and anticancer activities. Several studies have reported that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to exhibit antibacterial and antifungal activities against various microorganisms. Moreover, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-methyl-6-(1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6S/c1-9-15-16-13-19(9)17-12(20-13)10-7-14-18(8-10)11-5-3-2-4-6-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOZSKGCZTYPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)
![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)
![1-(2-methyl-1H-imidazol-4-yl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B5968421.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(3-methyl-3-piperidinyl)methoxy]nicotinamide](/img/structure/B5968429.png)

